1,8-Dimethyl-7-nitro-10H-phenoxazine
Description
Properties
CAS No. |
92149-32-1 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
1,8-dimethyl-7-nitro-10H-phenoxazine |
InChI |
InChI=1S/C14H12N2O3/c1-8-4-3-5-12-14(8)15-10-6-9(2)11(16(17)18)7-13(10)19-12/h3-7,15H,1-2H3 |
InChI Key |
RZHJORKTVRUYRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC3=C(N2)C=C(C(=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Variations: Phenoxazine vs. Phenothiazine
Key Differences :
- 1,8-Dimethyl-7-nitro-10H-phenoxazine contains oxygen at the bridging position, whereas 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (C₂₀H₁₂N₂O₂S) replaces oxygen with sulfur . Sulfur’s larger atomic radius and lower electronegativity compared to oxygen result in altered conjugation and redox behavior. For example, phenothiazines generally exhibit lower oxidation potentials due to sulfur’s polarizability .
Substituent Effects: Nitro and Methyl Groups
- Nitro Group Positioning: The nitro group at position 7 in this compound creates a distinct electronic profile compared to 6-(3-dimethylaminopropyl)diquinothiazine (), which lacks nitro substituents. Nitro groups enhance electrophilicity, making the compound more reactive in nucleophilic substitution or charge-transfer interactions .
- Methyl Groups: The 1,8-dimethyl substitution increases steric hindrance compared to 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol (similarity score 0.87; ). Methyl groups improve solubility in nonpolar solvents but may reduce crystallinity .
Functional Group Variations in Phenoxazine Derivatives
- Methoxy vs.
Conformational and Crystallographic Differences
- This compound: Steric effects from methyl groups likely induce a nonplanar conformation, reducing π-π stacking efficiency.
- 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine: The ethynyl linker in this compound (C≡C bond) promotes extended conjugation, as evidenced by its triclinic crystal structure (space group P1) with a dihedral angle of 81.6° between the phenothiazine core and nitrophenyl group .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,8-Dimethyl-7-nitro-10H-phenoxazine, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : The synthesis typically involves introducing methyl and nitro groups onto the phenoxazine backbone. Controlled nitration (e.g., using HNO₃/H₂SO₄) at the 7th position, followed by methylation via alkylation agents (e.g., CH₃I in DMF under inert atmosphere) at positions 1 and 7. Reaction optimization includes monitoring temperature (0–60°C), solvent polarity (e.g., dichloromethane for nitration), and stoichiometry of reagents to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How can the crystal structure and molecular conformation of this compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the triclinic or monoclinic lattice parameters (e.g., a, b, c, α, β, γ) and confirming substituent positions. For example, analogous phenothiazine derivatives exhibit triclinic symmetry (P1 space group) with unit cell dimensions such as a = 8.1891 Å, b = 8.2417 Å, and c = 12.813 Å. Computational tools like Density Functional Theory (DFT) can validate experimental crystallographic data .
Q. What spectroscopic techniques are most effective for verifying the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies methyl and nitro group positions via characteristic shifts (e.g., nitro groups deshield aromatic protons). Mass spectrometry (MS) confirms molecular weight (expected m/z ~274–344), while FT-IR detects nitro (1520–1350 cm⁻¹) and methyl (2850–2960 cm⁻¹) functional groups .
Advanced Research Questions
Q. How do steric and electronic effects of the 1,8-dimethyl and 7-nitro substituents influence the compound’s reactivity in photochemical applications?
- Methodological Answer : The electron-withdrawing nitro group at position 7 reduces the HOMO-LUMO gap, enhancing light absorption. Methyl groups at 1 and 8 introduce steric hindrance, which can be quantified via computational modeling (e.g., Gaussian09 with B3LYP/6-31G* basis set). Experimental validation involves UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry to measure redox potentials .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s stability under oxidative conditions?
- Methodological Answer : Discrepancies may arise from solvent effects or unaccounted transition states. Use hybrid methods like Molecular Dynamics (MD) simulations paired with experimental TGA/DSC to assess thermal stability. For oxidative stability, conduct controlled degradation studies in H₂O₂ or O₃ and analyze products via HPLC-MS. Cross-reference with DFT-calculated activation energies .
Q. How can the biological activity of this compound be systematically evaluated, particularly in enzyme inhibition?
- Methodological Answer : Use in vitro assays targeting enzymes like histone deacetylases (HDACs). Synthesize derivatives (e.g., hydroxamic acid analogs) and measure IC₅₀ values via fluorometric assays. Structural modifications (e.g., adding ethyl or piperazinyl groups) can enhance selectivity, as seen in analogous phenothiazine-based inhibitors .
Q. What are the challenges in achieving regioselective functionalization of the phenoxazine core, and how can they be mitigated?
- Methodological Answer : Competing reactions at positions 3 and 7 are common. Use directing groups (e.g., temporary sulfonyl protections) or transition-metal catalysts (Pd/Cu) for site-specific modifications. Monitor regioselectivity via LC-MS and optimize using Design of Experiments (DoE) to vary solvent, temperature, and catalyst loading .
Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines; prioritize peer-reviewed crystallographic databases (CCDC) and journals like IUCrData .
- For biological studies, cross-validate findings with structurally related compounds (e.g., phenothiazine antipsychotics) .
- Computational tools (DFT, MD) are indispensable for resolving structural and reactivity ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
